Methyl 3-(fluorosulfonyl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluorosulfonylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGLDWYOBOXXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934437-67-8 | |
| Record name | methyl 3-(fluorosulfonyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 3 Fluorosulfonyl Propanoate and Analogues
Direct Fluorosulfonylation Strategies
Direct fluorosulfonylation encompasses a range of methods that install the fluorosulfonyl group onto a carbon framework in a single synthetic operation. These methods are often preferred for their atom economy and operational simplicity compared to multi-step sequences.
Radical fluorosulfonylation has recently surfaced as a promising technique for the synthesis of sulfonyl fluorides. nih.govnih.gov These methods typically involve the generation of a fluorosulfonyl radical (•SO2F), which then engages with an unsaturated substrate, such as an alkene, to form the desired product. The following sections delve into specific radical fluorosulfonylation methodologies.
Sulfuryl chlorofluoride (FSO2Cl) has been identified as an effective precursor for the fluorosulfonyl radical. nih.gov Under photoredox conditions, FSO2Cl can be induced to release the •SO2F radical, which can then participate in addition reactions with alkenes. nih.gov While effective, FSO2Cl is a gas (boiling point 7 °C) and is sensitive to moisture, which can present challenges in its storage and handling. springernature.com These characteristics have spurred the development of more convenient and user-friendly reagents. springernature.com
A representative reaction using FSO2Cl involves the radical fluorosulfonylation of alkenes to furnish alkenyl sulfonyl fluorides. nih.gov The process is believed to proceed through a radical chain mechanism initiated by the photolytically generated fluorosulfonyl radical.
Table 1: Radical Fluorosulfonylation of Alkenes with FSO2Cl No specific data for Methyl 3-(fluorosulfonyl)propanoate was found. The table below represents the general reactivity of terminal olefins under these conditions.
| Alkene Substrate | Product | Yield (%) |
| Styrene | (E)-2-phenylvinylsulfonyl fluoride (B91410) | 78 |
| 4-Methylstyrene | (E)-2-(p-tolyl)vinylsulfonyl fluoride | 75 |
| 4-Methoxystyrene | (E)-2-(4-methoxyphenyl)vinylsulfonyl fluoride | 68 |
Data is generalized from studies on terminal olefins. researchgate.net
Photoredox catalysis has become a cornerstone of modern radical chemistry, and its application to fluorosulfonylation has enabled the development of highly efficient and selective transformations. nih.govnih.gov In this approach, a photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and initiates a single-electron transfer (SET) process to generate the fluorosulfonyl radical from a suitable precursor. nih.gov This method allows for reactions to be conducted under mild conditions, often at room temperature. nih.gov
The photoredox-catalyzed radical fluorosulfonylation of olefins provides access to a wide array of vinyl sulfonyl fluorides. researchgate.net The reaction is generally tolerant of various functional groups and can be applied to complex molecular architectures. nih.gov The mechanism involves the excitation of the photocatalyst, which then reduces the fluorosulfonylating agent to generate the •SO2F radical. This radical adds to the alkene, and subsequent oxidation and elimination steps afford the final product.
A significant advancement in radical fluorosulfonylation has been the development of bench-stable, solid-state reagents that serve as precursors to the •SO2F radical. nih.govspringernature.com Among these, 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts have emerged as particularly effective. nih.govspringernature.com These reagents are easy to handle and can be used in photoredox-catalyzed reactions to generate fluorosulfonyl radicals under mild conditions. nih.gov
FABI salts have been shown to be compatible with a broad range of substrates, including those that are challenging for reactions using FSO2Cl, such as electron-rich alkenes. springernature.com The use of FABI reagents has also enabled the development of new transformations, such as the alkoxy-fluorosulfonylation of olefins. researchgate.net
Table 2: Radical Fluorosulfonylation of Terminal Olefins using FABI Salts No specific data for this compound was found. The table below represents the general reactivity of terminal olefins under these conditions.
| Alkene Substrate | Reagent | Product | Yield (%) |
| Styrene | FABI | (E)-2-phenylvinylsulfonyl fluoride | 92 |
| 4-Chlorostyrene | FABI | (E)-2-(4-chlorophenyl)vinylsulfonyl fluoride | 85 |
| 1-Octene | FABI | (E)-oct-1-ene-2-sulfonyl fluoride | 76 |
Reactions were performed on a 0.1 or 0.2 mmol scale with 2 equivalents of the FABI reagent in 1,4-dioxane (B91453) at room temperature for 12 hours. nih.govresearchgate.net
Radical hydrofluorosulfonylation is a process that introduces both a hydrogen atom and a fluorosulfonyl group across a double or triple bond. Recent advancements have described a photocatalyst-free method for the hydro-fluorosulfonylation of propargyl alcohols using FSO2Cl, initiated by the photoactivation of an electron donor-acceptor (EDA) complex. organic-chemistry.org This approach is notable for its mild conditions and avoidance of additives. organic-chemistry.org Another strategy involves the use of practical and air-stable crystalline imidazolium-based SO2F radical reagents (IMSF) that enable the hydrofluorosulfonylation of unsaturated hydrocarbons under photocatalytic conditions. nih.gov These methods provide a direct route to functionalized alkyl- and alkenylsulfonyl fluorides.
A more complex transformation is the oxidative radical fluoroalkylfluorosulfonylation of unactivated alkenes. This reaction involves the intermolecular introduction of both a fluoroalkyl group and a fluorosulfonyl group across a double bond. While specific details on this reaction type are still emerging, it represents a powerful method for the rapid construction of complex molecules containing these valuable functional groups. The process likely involves the generation of both a fluoroalkyl radical and a fluorosulfonyl radical, which then add sequentially to the alkene under oxidative conditions.
Electrophilic Fluorosulfonylation Approaches
Electrophilic fluorosulfonylation serves as a direct route for the formation of sulfonyl fluorides. A key strategy in this category involves the generation of a sulfinate intermediate, which is then subjected to an electrophilic fluorine source. For instance, a one-pot process can be employed where an aryl bromide is first converted into an aryl sulfinate through palladium catalysis, using a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). This intermediate is then treated in situ with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) to yield the final aryl sulfonyl fluoride. nih.gov This method provides a general pathway for the sulfonylation of aryl bromides and subsequent conversion to the desired sulfonyl fluorides. nih.gov
Another approach involves the reaction of aryl thianthrenium salts with sodium dithionite (B78146) (Na₂S₂O₄) as a sulfonyl source, followed by treatment with NFSI as the fluorine source under mild palladium-catalyzed conditions. rsc.org This reaction smoothly prepares various aryl sulfonyl fluorides and can be performed as a one-pot synthesis starting from arenes without needing to isolate the aryl thianthrenium salt intermediate. rsc.org
Transition Metal-Catalyzed Fluorosulfonylation
Transition metal catalysis offers powerful and versatile methods for constructing carbon-sulfur bonds and introducing the fluorosulfonyl group with high efficiency and selectivity.
Palladium-Catalyzed Introduction of Fluorosulfonyl Groups
Palladium catalysis is a cornerstone in modern organic synthesis and has been effectively applied to the synthesis of sulfonyl fluorides from various starting materials. These methods are valued for their mild reaction conditions and broad functional group tolerance. nih.gov
One prominent method involves the palladium-catalyzed sulfonylation of aryl or heteroaryl bromides using DABSO as an SO₂ source, followed by an in-situ fluorination of the resulting sulfinate intermediate with NFSI. nih.gov This one-pot sequence is notable for being the first general method for the sulfonylation of aryl bromides and is applicable to complex molecules, including active pharmaceutical ingredients. nih.gov Similarly, aryl iodides can be converted to aryl sulfonyl fluorides in a one-pot reaction using DABSO and Selectfluor, another electrophilic fluorine source. organic-chemistry.org
Palladium catalysts also enable the fluorosulfonylvinylation of organic iodides. nih.gov In this reaction, an (hetero)aryl or alkenyl iodide is coupled with ethenesulfonyl fluoride (ESF) using a catalytic amount of palladium(II) acetate (B1210297) and a stoichiometric amount of silver(I) trifluoroacetate. This method provides access to previously challenging compounds like 2-heteroarylethenesulfonyl fluorides and 1,3-dienylsulfonyl fluorides in high yields. nih.gov
Furthermore, palladium catalysis can be used for the intermolecular regio- and diastereoselective fluorosulfonylation of styrenes. acs.org This reaction employs a palladium catalyst to react styrenes with arylsulfinic acids and a fluorine source, yielding β-fluoro sulfones with excellent selectivity under mild conditions. acs.org
| Catalyst System | Substrates | Reagents | Product Type | Ref. |
| Pd Catalyst | Aryl Bromides | DABSO, NFSI | Aryl Sulfonyl Fluorides | nih.gov |
| Pd Catalyst | Aryl Thianthrenium Salts | Na₂S₂O₄, NFSI | Aryl Sulfonyl Fluorides | rsc.org |
| Pd(OAc)₂ / AgOCOCF₃ | (Hetero)aryl/Alkenyl Iodides | Ethenesulfonyl Fluoride (ESF) | Vinyl Sulfonyl Fluorides | nih.gov |
| Pd(O₂CCF₃)₂ | Styrenes, Arylsulfinic Acids | Fluorine Source | β-Fluoro Sulfones | acs.org |
| Pd Catalyst | Aryl Iodides | DABSO, Selectfluor | Aryl Sulfonyl Fluorides | organic-chemistry.org |
Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride
A direct and efficient method for synthesizing aliphatic sulfonyl fluorides bearing an ester moiety, such as this compound, is the copper-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride (ESF). acs.orgnih.gov This reaction, promoted by copper(II) oxide (CuO), involves the nucleophilic attack of a carboxylic acid on the double bond of ESF under mild conditions. acs.orgnih.govfigshare.com
This hydrocarboxylation of ESF is a powerful tool for creating molecules that contain both an ester group and an aliphatic sulfonyl fluoride. acs.orgresearchgate.net The methodology has been successfully applied to a wide variety of carboxylic acids, including those with electron-donating and electron-withdrawing groups, as well as to modify known drugs like Ibuprofen and Aspirin. acs.orgnih.govresearchgate.net The reaction demonstrates good functional group tolerance, providing the corresponding 2-(fluorosulfonyl)ethyl esters in moderate to excellent yields. researchgate.net
| Carboxylic Acid | Catalyst | Product | Yield | Ref. |
| Benzoic Acid | CuO | 2-(Fluorosulfonyl)ethyl benzoate | 85% | researchgate.net |
| 3-Chlorobenzoic Acid | CuO | 2-(Fluorosulfonyl)ethyl 3-chlorobenzoate | 52% | acs.orgnih.gov |
| 4-Methoxybenzoic Acid | CuO | 2-(Fluorosulfonyl)ethyl 4-methoxybenzoate | 91% | researchgate.net |
| Ibuprofen | CuO | 2-(Fluorosulfonyl)ethyl 2-(4-isobutylphenyl)propanoate | 60% | researchgate.net |
| Aspirin | CuO | 2-(Fluorosulfonyl)ethyl 2-acetoxybenzoate | 55% | researchgate.net |
Indirect Synthetic Pathways
Indirect routes to sulfonyl fluorides involve the synthesis and subsequent conversion of other sulfur-containing functional groups. These multi-step processes are often necessary when direct methods are not feasible or when starting from readily available precursors.
Derivatization from Sulfonyl Chlorides
The most conventional and long-standing method for preparing sulfonyl fluorides is through the nucleophilic substitution of the chloride in a sulfonyl chloride (R-SO₂Cl) with a fluoride ion. ccspublishing.org.cn This halide exchange reaction is widely used for both aromatic and aliphatic sulfonyl chlorides. ccspublishing.org.cn
Various fluoride sources can be employed for this transformation. Early methods involved boiling the sulfonyl chloride with an aqueous solution of potassium fluoride (KF). ccspublishing.org.cn More efficient systems have since been developed, such as using KF with a phase-transfer catalyst like 18-crown-6 (B118740) in an anhydrous solvent like acetonitrile (B52724). ccspublishing.org.cnrsc.org Potassium bifluoride (KHF₂) is another inexpensive and stable reagent used for this purpose. rsc.org A simple and mild procedure utilizes a biphasic mixture of water and acetone (B3395972) with KF to achieve high yields of a broad range of sulfonyl fluorides. organic-chemistry.orgfigshare.com While sulfonyl chlorides are highly reactive and can be sensitive, their conversion to the more stable and selectively reactive sulfonyl fluorides is a crucial transformation in many synthetic applications. ccspublishing.org.cnrsc.org
| Fluoride Source | Catalyst/Solvent System | Substrate Scope | Ref. |
| Potassium Fluoride (aq) | Water | Aromatic & Aliphatic | ccspublishing.org.cn |
| Potassium Fluoride | 18-crown-6 / Acetonitrile | General | ccspublishing.org.cnrsc.org |
| Potassium Fluoride | Water / Acetone | Broad | organic-chemistry.orgfigshare.com |
| Potassium Bifluoride (KHF₂) | Acetonitrile | General | rsc.org |
Conversion from other Sulfur-Containing Precursors
Beyond sulfonyl chlorides, other sulfur-containing compounds serve as valuable precursors for sulfonyl fluorides. These methods often offer advantages by starting from more stable or readily available materials.
From Sulfonic Acids and Sulfonates: Sulfonic acids and their salts can be converted to sulfonyl fluorides. nih.gov One strategy requires a two-step process, often performed in one pot, where the sulfonic acid is first converted to a sulfonyl chloride intermediate using reagents like cyanuric chloride or trichloroacetonitrile. rsc.orgnih.gov This is followed by a halide exchange with a fluoride source. rsc.orgnih.gov Direct conversion methods have also been developed; for example, using thionyl fluoride (SOF₂) or the bench-stable solid Xtalfluor-E® allows for the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts to form sulfonyl fluorides in good yields. nih.gov
From Thiols and Disulfides: A mild and environmentally benign electrochemical approach allows for the synthesis of sulfonyl fluorides directly from thiols or disulfides. acs.orgtue.nl This method uses potassium fluoride (KF) as an inexpensive and safe fluoride source and avoids the need for external oxidants or metal catalysts. The reaction proceeds via anodic oxidation and is applicable to a wide variety of alkyl, benzyl, and aryl thiols, demonstrating broad substrate scope and good functional group tolerance. acs.orgtue.nl
| Precursor | Reagents | Key Features | Ref. |
| Sulfonic Acids/Salts | Cyanuric Chloride, KHF₂ | One-pot, two-step conversion | rsc.orgnih.gov |
| Sulfonic Acids/Salts | Thionyl Fluoride or Xtalfluor-E® | Direct deoxyfluorination | nih.gov |
| Thiols/Disulfides | Potassium Fluoride (KF) | Electrochemical oxidation, mild conditions | acs.orgtue.nl |
SO2F2-Free Fluorosulfurylation Protocols (e.g., Desmethyl SuFEx-IT)
The use of sulfuryl fluoride (SO2F2) gas, a neurotoxic and challenging reagent to handle, has been a significant hurdle in fluorosulfurylation reactions. thieme-connect.com To circumvent these issues, SO2F2-free protocols have been developed, with Desmethyl SuFEx-IT emerging as a prominent reagent. thieme-connect.comnih.gov
Desmethyl SuFEx-IT is a stable, solid fluorosulfurylating agent that can be prepared on a hectogram scale without the use of SO2F2. nih.govacs.org Its synthesis is a convenient three-step process that starts from inexpensive materials and achieves a high total yield of 85% without the need for chromatographic purification. nih.govacs.orgorganic-chemistry.org The process utilizes 1,1'-sulfonyl diimidazole (SDI) as a key precursor, avoiding the more problematic sulfuryl chloride (SO2Cl2). thieme-connect.com Stability studies have shown that Desmethyl SuFEx-IT exhibits no signs of decomposition after 288 days when stored at –18 °C under argon. thieme-connect.com
This reagent has proven highly effective for the synthesis of fluorosulfates from phenols and sulfamoyl fluorides from amines, including complex, drug-like molecules. thieme-connect.comnih.gov The reactions are generally rapid, with conversions often completing within 15 to 90 minutes. acs.orgorganic-chemistry.org
The general procedure for the preparation of fluorosulfates involves reacting a phenol (B47542) with Desmethyl SuFEx-IT (1.3 equivalents) and triethylamine (B128534) (Et3N) (1.6 equivalents) in acetonitrile (MeCN). acs.orgorganic-chemistry.org For the synthesis of sulfamoyl fluorides, an amine is treated with Desmethyl SuFEx-IT (1.1 equivalents) in MeCN. organic-chemistry.org The versatility of this method is demonstrated by its successful application in the mono- and bi-fluorosulfurylation of anilines and the fluorosulfurylation of an indole (B1671886) nitrogen. acs.org
Table 1: Synthesis of Fluorosulfates and Sulfamoyl Fluorides using Desmethyl SuFEx-IT
| Substrate Type | Product Type | Reagent | Yield (%) | Reference |
| Simple Phenols | Fluorosulfates | Desmethyl SuFEx-IT | 78-91 | acs.org |
| Secondary Amines | Sulfamoyl Fluorides | Desmethyl SuFEx-IT | Good to Excellent | nih.gov |
| Amoxapine | Sulfamoyl Fluoride | Desmethyl SuFEx-IT | 93 | acs.org |
This table summarizes the typical yields obtained for the synthesis of fluorosulfates and sulfamoyl fluorides using the Desmethyl SuFEx-IT reagent.
Hydroamination of Alkynes with Lithium Bis(fluorosulfonyl)imide
A novel approach for the synthesis of sulfonyl fluorides involves the hydroamination of unactivated alkynes using lithium bis(fluorosulfonyl)imide (LiN(SO2F)2). acs.org This methodology is conducted under mild conditions and is notable for producing a single regioisomer of the resulting vinyl fluorosulfonimides in good to excellent yields. acs.org
The reaction demonstrates broad functional group compatibility, making it a versatile tool for organic synthesis. acs.org Furthermore, the protocol has been successfully scaled up to the gram scale for both terminal and internal alkynes. acs.org The vinyl fluorosulfonimide products of this reaction are valuable intermediates that can be further transformed into other important compounds, such as fluorosulfates and diphenyl sulfate. acs.org
Synthesis of Structurally Related Fluorosulfonyl Esters and Carboxylic Acid Derivatives
The synthesis of fluorosulfonyl esters and their related carboxylic acid derivatives can be achieved through various modern synthetic methods. These strategies often focus on the efficient introduction of the fluorosulfonyl group (–SO2F) into molecules containing ester or carboxylic acid functionalities.
One prominent strategy is the reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid N-hydroxyphthalimide (NHPI) esters. rsc.org This method utilizes a radical sulfur dioxide insertion and fluorination strategy to convert abundant carboxylic acids into aliphatic sulfonyl fluorides. rsc.org
Another approach involves the decarboxylative fluorosulfonylation of (hetero)aryl carboxylic acids . This copper-catalyzed method uses Selectfluor as the fluorine source and allows for the direct conversion of aromatic acids to the corresponding sulfonyl fluorides. princeton.edu
The direct conversion of sulfonic acids to sulfonyl fluorides represents a fundamental transformation. nih.gov Methods have been developed that use reagents like thionyl fluoride or the bench-stable solid Xtalfluor-E® to achieve this conversion for both aryl and alkyl sulfonic acids in high yields. nih.govresearchgate.net
For the synthesis of unsaturated systems, Knoevenagel condensation can be employed. For instance, the reaction of aldehydes with methylene-bis(sulfonyl fluoride) can produce unsaturated 1,1-disulfonyl fluorides. nih.gov
Furthermore, the direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing a diverse range of functionalized sulfonyl fluorides. rsc.org
Table 2: Selected Methods for the Synthesis of Structurally Related Fluorosulfonyl Compounds
| Starting Material | Product Type | Key Reagents/Method | Reference |
| Aliphatic Carboxylic Acid NHPI Esters | Aliphatic Sulfonyl Fluorides | Reductive Decarboxylative Fluorosulfonylation | rsc.org |
| (Hetero)aryl Carboxylic Acids | (Hetero)aryl Sulfonyl Fluorides | Copper-catalyzed Decarboxylative Fluorosulfonylation | princeton.edu |
| Sulfonic Acids/Salts | Sulfonyl Fluorides | Thionyl fluoride or Xtalfluor-E® | nih.govresearchgate.net |
| Aldehydes | Unsaturated Sulfonyl Fluorides | Knoevenagel Condensation | nih.gov |
This table provides a summary of various synthetic routes to fluorosulfonyl esters and related carboxylic acid derivatives, highlighting the starting materials and key features of each method.
Chemical Reactivity and Reaction Mechanisms
Electrophilic Reactivity of the Fluorosulfonyl Group
The fluorosulfonyl group is a potent electrophilic moiety. The sulfur atom at its center is bonded to two highly electronegative oxygen atoms and a fluorine atom, resulting in a significant partial positive charge on the sulfur. This electron deficiency makes the sulfur atom an excellent target for nucleophilic attack. Alkenylsulfonyl fluorides, a related class of compounds, are noted for the electrophilic character of both the sulfur center and the β-carbon. nih.gov
This inherent electrophilicity is a cornerstone of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of powerful click reactions. nih.govthieme-connect.com In this context, sulfonyl fluorides like Methyl 3-(fluorosulfonyl)propanoate serve as robust connectors, reacting with nucleophiles to form stable linkages. thieme-connect.comdntb.gov.ua The balance of high reactivity towards strong nucleophiles and stability, particularly against hydrolysis under physiological conditions, has made sulfonyl fluorides privileged electrophilic components in chemical biology and medicinal chemistry. acs.org They are often employed as "warheads" in covalent inhibitors to target specific amino acid residues in proteins. acs.org
Radical Reactivity and Intermediates
Beyond its electrophilic nature, the fluorosulfonyl group can participate in radical reactions through the formation of the fluorosulfonyl radical (FSO₂•).
The fluorosulfonyl radical (FSO₂•) is a highly active and unstable intermediate. thieme-connect.com Its fleeting nature historically limited its use in organic synthesis. nih.gov However, the advent of modern synthetic methods has enabled its generation from a variety of stable precursors, revolutionizing access to this reactive species. thieme-connect.comrsc.org The development of these radical precursors has been a significant breakthrough, allowing for direct fluorosulfonylation reactions under mild conditions. thieme-connect.comspringernature.com
Recent research has introduced several classes of reagents capable of generating the FSO₂• radical, making its chemistry more accessible. thieme-connect.com These advancements have overcome the previous reliance on harsh methods and expanded the scope of radical fluorosulfonylation. nih.gov
Table 1: Selected Precursors for the Fluorosulfonyl Radical (FSO₂•)
| Precursor Class | Specific Example(s) | Method of Activation | Reference |
| Sulfuryl Halides | Sulfuryl chlorofluoride (FSO₂Cl) | Photoredox Catalysis, Electroreduction | thieme-connect.comorganic-chemistry.org |
| Imidazolium Salts | 1-Fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) | Photoredox Catalysis | springernature.comresearchgate.net |
| Alkynylsulfonyl Fluorides | Alkynyl sulfonyl fluorides | Radical Trapping | nih.gov |
| Allylsulfonyl Compounds | Allylsulfonyl fluoride | Radical Addition-Fragmentation | nih.gov |
Once generated, the fluorosulfonyl radical readily engages in various transformations. A primary mode of reactivity is its addition to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. nih.govnih.gov This radical addition is a key step in the difunctionalization of these substrates, allowing for the introduction of the fluorosulfonyl group along with another functional group in a single operation. nih.gov
For instance, the FSO₂• radical can add to an alkene, generating a carbon-centered radical intermediate. This intermediate can then be trapped by another species to form a new bond, leading to highly functionalized products. researchgate.net This strategy has been used to synthesize β-alkynyl-fluorosulfonylalkanes and other valuable building blocks. nih.gov
A particularly interesting phenomenon observed in these radical reactions is distal group migration. researchgate.netresearchgate.net In certain substrates, a functional group located remotely from the initial site of radical attack can migrate to a new position. This process, known as a radical-mediated functional group migration (FGM), enables the construction of complex molecular architectures that would be difficult to access through other means. rsc.org Reactions involving fluorosulfonyl radical precursors have been shown to yield migratory fluorosulfonylating products, demonstrating the utility of this radical intermediate in advanced synthetic strategies. researchgate.net
Nucleophilic Attack and Substitution Reactions
The electrophilic nature of the sulfur atom in this compound makes it susceptible to nucleophilic attack, leading to substitution reactions where the fluoride ion acts as a leaving group. This reactivity is the foundation of SuFEx click chemistry. nih.govthieme-connect.com The process allows for the efficient and reliable formation of sulfonate esters and sulfonamides from sulfonyl fluorides under mild conditions. organic-chemistry.orgnih.gov
The reaction involves the attack of a nucleophile (e.g., an alcohol or an amine) on the sulfur center, displacing the fluoride. The remarkable stability of the resulting S-N or S-O bond, combined with the inertness of the sulfonyl fluoride group to many other reagents, provides a highly selective and orthogonal method for chemical ligation. nih.govacs.org This has found widespread use in chemical biology for labeling biomolecules and in drug discovery for synthesizing compound libraries. acs.orgnih.gov
Mechanistic Investigations of Fluorosulfonyl-Containing Compounds
Understanding the precise reaction pathways of fluorosulfonyl compounds is crucial for optimizing existing reactions and designing new ones. Various physical organic chemistry techniques are employed to probe these mechanisms.
Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms. chem-station.com By replacing specific hydrogen atoms with their heavier isotope, deuterium, chemists can track the fate of atoms throughout a reaction. clearsynth.com Furthermore, this isotopic substitution can influence the rate of reactions that involve the cleavage of the C-H (or C-D) bond. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable information about the rate-determining step of a reaction mechanism. chem-station.comprinceton.edu
In the context of fluorosulfonyl chemistry, deuterium labeling experiments can be designed to determine whether a specific C-H bond is broken during the rate-limiting step of a transformation, such as in radical migration or functionalization reactions. researchgate.net For example, observing a significant KIE upon deuteration of a specific position would suggest that C-H bond cleavage at that site is mechanistically important. researchgate.net Such experiments are essential for distinguishing between different possible pathways and for building a detailed understanding of how these versatile reagents achieve their reactivity. nih.gov
Proposed Mechanisms for Specific Reactions (e.g., Oxa-Michael Addition)
While this compound is not a classic Michael acceptor due to the absence of a carbon-carbon double bond conjugated to the sulfonyl group, an analogous reaction, the Oxa-Michael addition, can be considered with activated sulfones like divinyl sulfone. researchgate.net We can extrapolate a proposed mechanism for a hypothetical Oxa-Michael-type reaction involving a related activated sulfonyl fluoride.
Ethenesulfonyl fluoride (ESF) serves as a good model, as it is a known Michael acceptor for various nucleophiles. ccspublishing.org.cn An Oxa-Michael addition would involve the conjugate addition of an oxygen nucleophile (from an alcohol or water) to an activated vinylsulfonyl fluoride.
Proposed Mechanism for Oxa-Michael Addition to a Vinyl Sulfonyl Fluoride:
Activation of the Nucleophile: In the presence of a base, the oxygen nucleophile (e.g., an alcohol, ROH) is deprotonated to form a more potent alkoxide nucleophile (RO⁻).
Nucleophilic Attack: The alkoxide attacks the β-carbon of the vinylsulfonyl fluoride. This is a conjugate addition, where the nucleophile adds to the end of the conjugated system.
Enolate Formation: The electron density from the double bond shifts to the α-carbon, forming a carbanion that is stabilized by the adjacent sulfonyl group.
Protonation: The resulting carbanion is protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base or the solvent) to yield the final ether product.
This mechanism is analogous to the well-established Michael addition reaction. nih.govbiosynth.com In a similar vein, the crosslinking of hyaluronic acid with divinyl sulfone proceeds via an Oxa-Michael addition mechanism where the hydroxyl groups of the hyaluronic acid act as the oxygen nucleophiles. researchgate.net
Mechanisms of Hydrolysis for Related Sulfonamides
The hydrolysis of the sulfonyl fluoride group in this compound would lead to the corresponding sulfonic acid. While specific data on this compound's hydrolysis is unavailable, the mechanisms of hydrolysis for the closely related sulfonamides provide a strong basis for understanding this process. Sulfonamide hydrolysis can proceed through different mechanisms depending on the pH of the solution.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of sulfonamides can occur via a mechanism involving the protonation of the nitrogen atom (in the case of a primary or secondary sulfonamide) or one of the sulfonyl oxygen atoms. Protonation makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis:
In basic solutions, the hydrolysis of sulfonamides can proceed through several pathways:
Direct Nucleophilic Attack: The hydroxide (B78521) ion can directly attack the electrophilic sulfur atom, leading to the cleavage of the sulfur-nitrogen bond.
E1cb-type Mechanism: For sulfonamides with an acidic N-H proton, a base can deprotonate the nitrogen to form an anion. The subsequent elimination of the leaving group from the sulfur atom can occur in a stepwise (E1cb) or concerted (E2) manner.
The specific mechanism can be influenced by the substituents on both the sulfur and nitrogen atoms.
The following table summarizes the general mechanisms for sulfonamide hydrolysis:
| pH Condition | Proposed Mechanism | Key Steps |
| Acidic | A2-type mechanism | 1. Protonation of the sulfonamide (on N or O). 2. Nucleophilic attack by water on the sulfur atom. 3. Proton transfer and cleavage of the S-N bond. |
| Basic | Direct Nucleophilic Substitution (SN2-type) | 1. Direct attack of hydroxide ion on the sulfur atom. 2. Formation of a pentacoordinate intermediate/transition state. 3. Cleavage of the S-N bond. |
| Basic | Elimination-Addition (E1cb-type) | 1. Deprotonation of the sulfonamide nitrogen by a base. 2. Formation of a sulfonyl imine intermediate (for primary sulfonamides). 3. Addition of water to the intermediate. |
These mechanisms provide a framework for predicting the hydrolytic behavior of the sulfonyl fluoride group in this compound, where water would act as the nucleophile to displace the fluoride ion.
Applications As a Reagent in Advanced Organic Synthesis
Modular Construction of Fluorosulfonyl-Containing Molecules
Methyl 3-(fluorosulfonyl)propanoate serves as a versatile scaffold for the modular assembly of molecules containing the fluorosulfonyl group. semanticscholar.org The propanoate backbone can be incorporated into larger structures through various synthetic manipulations of the ester functionality, while the fluorosulfonyl group is reserved for subsequent transformations.
For instance, the core structure is analogous to other substituted propanoates used in the synthesis of complex heterocyclic systems. Research has demonstrated the synthesis of related compounds such as methyl 3-(quinolin-2-ylsulfonyl)propanoate and methyl 3-((6-methoxypyrazin-2-yl)sulfonyl)propanoate. umich.edu In these examples, the propanoate unit acts as a linchpin, connecting the sulfonyl group to a heteroaromatic core. This modular approach, where different components can be systematically varied, is a cornerstone of modern medicinal chemistry and materials science. The ability to introduce the fluorosulfonyl group, a key pharmacophore and reactive handle, as part of a simple, easy-to-handle building block like this compound, streamlines the synthesis of novel chemical entities.
Table 1: Examples of Complex Molecules Synthesized from Propanoate Scaffolds
| Compound Name | Base Scaffold | Reference |
| Methyl 3-(quinolin-2-ylsulfonyl)propanoate | 3-(Quinolin-2-ylsulfonyl)propanoic acid | umich.edu |
| Methyl 3-((6-methoxypyrazin-2-yl)sulfonyl)propanoate | 3-((6-Methoxypyrazin-2-yl)sulfonyl)propanoic acid | umich.edu |
Applications in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, prized for its high efficiency, broad functional group tolerance, and the stability of the resulting linkages. amazonaws.comgoogleapis.com The fluorosulfonyl group is relatively inert but can be activated to react with nucleophiles under specific conditions, making it an ideal connector for molecular construction. rsc.org this compound is a prime candidate for use in SuFEx chemistry, with its fluorosulfonyl group acting as the reactive hub.
The SuFEx reaction of sulfonyl fluorides with phenols and amines leads to the formation of stable fluorosulfates and sulfamoyl fluorides, respectively. These reactions are often high-yielding and can be performed under mild conditions. amazonaws.comgoogleapis.com While direct studies with this compound are not extensively documented in readily available literature, the reactivity of the fluorosulfonyl group is well-established.
A notable example that illustrates this transformation is the synthesis of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate. rsc.org In this case, a substituted phenol (B47542) is reacted with a source of the fluorosulfonyl group to form a stable aryl fluorosulfate (B1228806). This demonstrates the principle of fluorosulfate formation, a reaction for which this compound is a suitable reagent. The reaction of this compound with a phenolic compound would proceed via the displacement of the fluoride on the sulfur atom by the phenoxide, yielding an aryl fluorosulfate propanoate ester.
Similarly, the reaction with primary or secondary amines would yield the corresponding sulfamoyl fluoride derivatives. These reactions are crucial for creating diverse libraries of compounds for drug discovery and materials science. The ability to perform these reactions in the presence of an ester functionality, as in this compound, highlights the modularity of the SuFEx approach.
The biocompatibility and chemoselectivity of the SuFEx reaction have made it an attractive tool for the conjugation of small molecules to biomolecules such as proteins and nucleic acids. The stability of the sulfonyl fluoride group under physiological conditions, coupled with its ability to react specifically with certain amino acid residues (like lysine (B10760008) and tyrosine) under controlled activation, is a significant advantage.
The propanoate moiety of this compound can be functionalized to include a linker or a targeting group, which can then be used to attach the entire molecule to a biological substrate. For example, the ester could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine on a protein using standard peptide coupling chemistry. Subsequently, the fluorosulfonyl group can be used to react with another nucleophilic site, either on the same or a different biomolecule, acting as a bifunctional linker.
The development of radiolabeled [¹⁸F]aryl fluorosulfates for positron emission tomography (PET) imaging underscores the potential for in vivo applications. amazonaws.comamazonaws.com The late-stage introduction of the [¹⁸F]fluorosulfate group onto complex molecules, including those with propanoate side chains, has been demonstrated. amazonaws.com This highlights the potential of using this compound derivatives in the development of probes for molecular imaging.
Difunctionalization of Unsaturated Hydrocarbons
The addition of sulfonyl-containing groups across double and triple bonds is a powerful method for introducing functionality into simple hydrocarbon feedstocks. While specific examples detailing the direct use of this compound for the difunctionalization of alkenes and alkynes are not prevalent in the literature, the general reactivity of sulfonyl fluorides in such transformations provides a strong indication of its potential.
Radical-mediated additions of sulfonyl radicals to alkenes and alkynes are a known method for constructing highly functionalized organosulfur compounds. These reactions can lead to the formation of new carbon-sulfur and carbon-halogen or carbon-carbon bonds in a single step. The fluorosulfonyl radical (•SO₂F) can be generated from various precursors and can add to unsaturated systems.
For example, methods have been developed for the trifluoromethylfluorosulfonylation of unactivated alkenes. amazonaws.com This process involves the addition of a trifluoromethyl radical and a fluorosulfonyl group across the double bond. While this does not directly use this compound, it establishes the principle of adding a fluorosulfonyl group to an alkene. It is conceivable that under appropriate radical initiation conditions, this compound could serve as a source for a propanoate-containing sulfonyl radical, which could then add to alkenes or alkynes. The resulting radical intermediate could then be trapped by another species to achieve difunctionalization. The ester functionality would likely be compatible with many radical reaction conditions, allowing for the synthesis of novel difunctionalized propanoate derivatives.
Late-Stage Functionalization of Complex Molecular Scaffolds
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of functional groups into complex, drug-like molecules at a late step in the synthetic sequence. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The unique reactivity profile of the fluorosulfonyl group makes it an excellent candidate for LSF.
The introduction of a fluorosulfonyl group can significantly alter the physicochemical and pharmacological properties of a molecule. This compound can be envisioned as a reagent for introducing the -(CH₂)₂CO₂Me side chain capped with a reactive -SO₂F group onto a complex molecular scaffold. More commonly, however, a sulfonyl fluoride is installed on a complex molecule, and the propanoate ester of the title compound can be used as a nucleophile to displace the fluoride.
A more direct application of a related concept is the late-stage fluorosulfonylation of phenolic drugs to improve their potency and metabolic stability. amazonaws.com In such cases, a phenol-containing drug molecule is reacted with a fluorosulfonylating agent, such as sulfuryl fluoride, to install the fluorosulfate group. This demonstrates the feasibility of introducing the -SO₂F moiety into complex structures at a late stage. Given its bifunctional nature, this compound offers the potential to be tethered to a complex molecule via its propanoate end, with the fluorosulfonyl group then available for subsequent SuFEx reactions, effectively acting as a versatile LSF handle.
Derivatives and Their Research Implications
Synthesis of Non-Natural Amino Acids Incorporating Fluorosulfonyl Moieties
The incorporation of unnatural amino acids (Uaas) into proteins is a powerful strategy to introduce novel functions and properties. nih.govprinceton.edu The fluorosulfonyl group, due to its unique chemical reactivity and stability, is an attractive functionality to include in Uaas for applications in protein engineering and drug discovery. stanford.eduacs.org
A key challenge is the development of synthetic methods to create these specialized amino acid building blocks for use in peptide synthesis. rsc.org Researchers have successfully designed and synthesized Uaas where a fluorosulfonyl or a related fluorosulfate (B1228806) (-OSO2F) group is attached to an amino acid scaffold. These Uaas can then be genetically encoded or used in solid-phase peptide synthesis (SPPS) to be incorporated into specific sites within a protein. stanford.edugoogle.com
Two notable examples that have been successfully synthesized and genetically encoded in both E. coli and mammalian cells are fluorosulfate-L-tyrosine (FSY) and the more recently developed fluorosulfonyloxybenzoyl-L-lysine (FSK). nih.gov
Fluorosulfate-L-tyrosine (FSY) : As the first genetically encoded Uaa containing an aryl fluorosulfate, FSY has a relatively rigid side chain. Its synthesis has been a critical step in enabling its use for creating covalent protein drugs and cross-linkers. stanford.edunih.gov
Fluorosulfonyloxybenzoyl-L-lysine (FSK) : Designed to overcome the spatial limitations of FSY, FSK possesses a long, flexible side chain. This flexibility allows it to form covalent bonds with protein residues that are inaccessible to FSY, thereby expanding the range of targetable sites. nih.gov
The synthesis of these Uaas often involves protecting the amino acid core while chemically adding the fluorosulfate group. For instance, the synthesis of an Fmoc-protected version of fluorosulfated tyrosine (Fmoc-Tyrosine(OSF)-OH) was developed for use in SPPS. stanford.edu Another approach involves modifying nucleosides with a sulfamoyl fluoride (B91410) group, a technique that has also been applied to amino acid esters like proline methyl ester, showcasing the versatility of fluorosulfonyl chemistry. nih.gov
| Unnatural Amino Acid (Uaa) | Key Structural Feature | Significance in Research | Reference |
|---|---|---|---|
| Fluorosulfate-L-tyrosine (FSY) | Aryl fluorosulfate group on a tyrosine scaffold | First genetically encoded aryl fluorosulfate Uaa; used to create covalent protein drugs and cross-linkers. | nih.gov |
| Fluorosulfonyloxybenzoyl-L-lysine (FSK) | Long, flexible aryl fluorosulfate-containing side chain on a lysine (B10760008) scaffold | Complements FSY by reaching more distant amino acid residues for covalent bonding, expanding target diversity. | nih.gov |
| Fmoc-Tyrosine(OSF)-OH | Fmoc-protected fluorosulfated tyrosine | A key building block for incorporating fluorosulfate groups into peptides via Solid-Phase Peptide Synthesis (SPPS). | stanford.edu |
These synthetic advancements provide powerful tools for creating proteins with new covalent bonding capabilities, enabling the study of protein-protein interactions and the development of more robust biotherapeutics. nih.gov
Design and Synthesis of Fluorosulfonylated PROTACs (Proteolysis-Targeting Chimeras)
Proteolysis-targeting chimeras (PROTACs) are an innovative class of therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. rsc.orgyoutube.com A typical PROTAC is a heterobifunctional molecule with three components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. princeton.edursc.org
The rational design of PROTACs involves careful selection of each component to ensure the formation of a stable ternary complex (PROTAC-POI-E3 ligase), which leads to the ubiquitination and subsequent degradation of the POI. nih.govrsc.org The fluorosulfonyl group has emerged as a critical tool in this field, not as part of the linker, but as a covalent warhead for targeting the E3 ligase itself. acs.org
A key development was the creation of EM12-SF , a derivative of the immunomodulatory drug EM12 that incorporates a sulfonyl fluoride (-SO2F) warhead. acs.org This molecule was specifically designed to covalently bind to a histidine residue (His353) in the sensor loop of cereblon (CRBN) , a crucial component of the CRL4CRBN E3 ligase complex that is often recruited by PROTACs. stanford.eduacs.org
The synthesis of such molecules follows established procedures for creating PROTACs and incorporating the sulfonyl fluoride warhead. nih.govmdpi.com The key steps for synthesizing a molecule like EM12-SF typically involve:
Starting with a scaffold that binds to the intended E3 ligase (in this case, an isoindolinone core for CRBN).
Introducing a precursor group, such as an aryl bromide, at a suitable position.
Converting the aryl bromide to a sulfonyl fluoride. This can be a multi-step process involving palladium-mediated conversion to a sulfide, oxidation to a sulfonyl chloride, and finally conversion to the sulfonyl fluoride using a fluoride source like potassium fluoride. acs.org
By covalently modifying CRBN, EM12-SF acts as a powerful chemical probe to validate the involvement of this E3 ligase in various biological processes. acs.org The use of the fluorosulfonyl moiety provides a durable and specific interaction that is highly valuable for mechanistic studies in the field of targeted protein degradation. This approach expands the chemical biology toolbox for PROTAC research, enabling more precise validation and design of next-generation protein degraders. stanford.eduacs.org
Exploration of Functionalized Aliphatic and Aromatic Fluorosulfonyl Esters
The synthesis of molecules containing the fluorosulfonyl group is a cornerstone of the research stemming from this chemical family. The development of robust and versatile synthetic methods allows chemists to incorporate the -SO2F moiety into a wide array of aliphatic and aromatic structures, including esters like Methyl 3-(fluorosulfonyl)propanoate. These methods often focus on the efficient and late-stage introduction of the fluorosulfonyl group, making it a valuable tool for modifying complex molecules. acs.org
Synthesis of Functionalized Aliphatic Sulfonyl Fluorides: Recent advances have provided several powerful strategies for creating aliphatic sulfonyl fluorides, which are characterized by their sp³-rich, three-dimensional structures attractive for drug discovery. acs.org
From Carboxylic Acids: A highly efficient method involves the reductive decarboxylative fluorosulfonylation of N-hydroxyphthalimide (NHPI) esters of aliphatic carboxylic acids. This radical-based strategy uses a sulfur dioxide surrogate and an electrophilic fluorine source (NFSI) to convert abundant carboxylic acids into the corresponding aliphatic sulfonyl fluorides, tolerating a wide range of functional groups. nih.gov A similar photocatalytic approach has also been developed.
From Alkenes: An iron-catalyzed method allows for the fluorosulfonylation of alkenes. This process involves the insertion of sulfur dioxide and can be used to assemble complex structures, such as lactam-functionalized alkyl sulfonyl fluorides, in a single step.
From Alkenyl Triflates: Palladium catalysis can be used to convert cyclic alkenyl triflates into alkenylsulfonyl fluorides. These products are densely functionalized and can undergo further diverse chemical modifications. acs.org
Synthesis of Functionalized Aromatic Fluorosulfonyl Compounds: Synthesizing aromatic sulfonyl fluorides is equally important, as many biological probes and drug candidates are based on aromatic scaffolds.
From Aryl Halides: A common and effective method is a one-pot, two-step palladium-catalyzed reaction. It starts with an aryl bromide or iodide, which reacts with a sulfur dioxide source (like DABSO) to form a sulfinate intermediate. This intermediate is then treated in situ with an electrophilic fluorinating agent (like NFSI) to yield the final arylsulfonyl fluoride.
From Sulfonyl Chlorides and Acids: Simpler methods involve the conversion of readily available sulfonyl chlorides to sulfonyl fluorides using a fluoride source like potassium fluoride. More recently, methods have been developed to convert sulfonic acids and sulfonates directly into sulfonyl fluorides in a one-pot procedure.
From Aldehydes: Methanedisulfonyl fluoride can transform aromatic aldehydes into β-arylethenesulfonyl fluorides, which are valuable substrates for SuFEx click chemistry.
These synthetic explorations continuously expand the library of available fluorosulfonyl-containing building blocks, facilitating the design and creation of next-generation chemical probes, PROTACs, and other functional molecules for biomedical research.
Advanced Characterization and Computational Studies
Spectroscopic Analysis of Methyl 3-(fluorosulfonyl)propanoate and Intermediates
Spectroscopic analysis provides the foundational evidence for the structural verification of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the molecular framework and connectivity. While specific experimental data for this compound (CAS 1934437-67-8) is not widely published, analysis can be performed based on established principles and data from analogous structures biosynth.com.
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR: In a proton NMR spectrum of this compound, three distinct signals would be anticipated. The chemical environment of each proton group dictates its chemical shift (δ). Based on the structure CH₃-O-C(=O)-CH₂-CH₂-SO₂F, the protons of the methyl ester group (-OCH₃) would likely appear as a singlet. The two methylene (B1212753) groups (-CH₂-CH₂-) would present as two triplets due to spin-spin coupling with each other. The methylene group adjacent to the highly electron-withdrawing fluorosulfonyl group is expected to be shifted significantly downfield compared to the methylene group adjacent to the carbonyl.
¹³C NMR: A ¹³C NMR spectrum would display four unique signals, corresponding to each carbon atom in a different chemical environment. The carbonyl carbon (C=O) of the ester is expected at the most downfield position, typically in the 165-180 ppm range wisc.edu. The methyl carbon (-OCH₃) and the two methylene carbons (-CH₂CH₂-) would have distinct shifts influenced by their proximity to electronegative oxygen and the fluorosulfonyl group vaia.comdocbrown.info. The carbon attached to the sulfonyl fluoride (B91410) group would experience significant deshielding.
¹⁹F NMR: ¹⁹F NMR is particularly useful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus alfa-chemistry.com. The fluorine atom in the sulfonyl fluoride (-SO₂F) group has a characteristic chemical shift. In similar aryl sulfonyl fluoride compounds, the ¹⁹F signal has been observed at approximately +65 ppm rsc.org. This technique is highly sensitive to the electronic environment, making it an excellent probe for confirming the presence and integrity of the fluorosulfonyl moiety alfa-chemistry.comnih.gov.
Below is a table of predicted NMR chemical shifts for this compound, based on data from analogous compounds.
| Nucleus | Group | Predicted Shift (ppm) | Predicted Multiplicity | Rationale/Reference |
| ¹H | -COOCH₃ | ~3.7 | Singlet | Typical for methyl esters docbrown.info. |
| ¹H | -CH₂-SO₂F | ~3.6 | Triplet | Downfield shift due to adjacent -SO₂F group. |
| ¹H | -CH₂-COO- | ~3.0 | Triplet | Less deshielded than the other methylene group. |
| ¹³C | >C=O | ~171 | - | Typical range for ester carbonyls wisc.eduvaia.com. |
| ¹³C | -OCH₃ | ~52 | - | Typical range for methyl esters vaia.comdocbrown.info. |
| ¹³C | -CH₂-SO₂F | ~55 | - | Significant downfield shift from electron-withdrawing SO₂F. |
| ¹³C | -CH₂-COO- | ~28 | - | Less deshielded methylene carbon vaia.com. |
| ¹⁹F | -SO₂F | ~+65 | - | Characteristic shift for sulfonyl fluorides rsc.org. |
Mass spectrometry is used to determine the molecular weight and formula of a compound by measuring its mass-to-charge ratio (m/z).
Low-Resolution Mass Spectrometry (LRMS): In LRMS, this compound (Molecular Formula: C₄H₇FO₄S) would be expected to show a molecular ion peak [M]⁺ corresponding to its nominal mass of 170 g/mol biosynth.com.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The exact mass of C₄H₇FO₄S can be calculated, and the observation of a molecular ion peak at this precise m/z value in an HRMS spectrum would serve as strong evidence for the compound's identity. Analysis of the isotopic pattern, particularly the presence of the ³⁴S isotope, would further corroborate the assigned formula. Fragmentation patterns can also yield structural information, with likely losses including the methoxy (B1213986) group (-OCH₃) or cleavage at the C-S bond.
| Technique | Expected Observation | Value | Reference |
| Molecular Weight | Calculated from Formula | 170.16 g/mol | biosynth.com |
| HRMS | Exact Mass of [M+H]⁺ (C₄H₈FO₄S⁺) | 171.0122 | Calculated |
| HRMS | Exact Mass of [M+Na]⁺ (C₄H₇FO₄SNa⁺) | 192.9941 | Calculated |
Computational Chemistry and Molecular Modeling
Computational methods provide deep insights into the properties and potential applications of this compound and its derivatives, from electronic structure to interactions with biological macromolecules.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a variety of properties researchgate.net. These include optimized molecular geometry, vibrational frequencies, and electronic characteristics. Key outputs like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are used to calculate the HOMO-LUMO gap, which is an indicator of molecular reactivity and stability. Furthermore, mapping the molecular electrostatic potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents researchgate.net.
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules and ions over time. While specific MD studies on this compound are not prominent, extensive research has been conducted on related fluorosulfonyl anions, particularly in the context of ionic liquids for energy storage devices like supercapacitors rsc.orgresearchgate.net.
Simulations of ionic liquids containing anions such as bis(fluorosulfonyl)imide (FSI) and bis(trifluoromethyl sulfonyl)imide (TFSI) have been performed to understand their transport properties, interfacial structures, and impact on capacitance rsc.orgrsc.org. These studies often employ force fields like CL&P (Canongia Lopes & Padua) and simulation packages such as LAMMPS rsc.orgresearchgate.netbohrium.com. The findings indicate that the size and symmetry of the fluorosulfonyl anion significantly influence properties like ionic conductivity and the organization of the electrical double layer at electrode surfaces rsc.orgresearchgate.net.
The sulfonyl fluoride moiety is recognized as a valuable "warhead" for designing targeted covalent inhibitors in drug discovery acs.org. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand within the active site of a protein.
Derivatives containing a sulfonyl fluoride group are of particular interest because they can form stable covalent bonds with the nucleophilic side chains of specific amino acid residues, such as tyrosine, lysine (B10760008), and histidine acs.orgnih.gov. Docking studies are used to guide the design of these molecules. For instance, fluorinated sulfonamides have been docked into the active site of dihydroprotien synthase to predict their binding interactions and rationalize their antimicrobial activity researchgate.net. Such studies help in optimizing the ligand's structure to achieve high potency and selectivity for its protein target, minimizing off-target effects acs.orgekb.eg.
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Efficient Synthetic Routes
A major focus of future research is the development of even more environmentally friendly and efficient methods for synthesizing sulfonyl fluorides. sciencedaily.com This includes the use of readily available starting materials, greener solvents, and catalytic systems that minimize waste and energy consumption.
Expansion of Mechanistic Understanding for Novel Transformations
A deeper understanding of the mechanisms of SuFEx reactions will enable the design of new catalysts and the development of novel transformations. nih.govspringernature.com This includes exploring the reactivity of sulfonyl fluorides with a broader range of nucleophiles and developing enantioselective SuFEx reactions.
Innovative Applications in Chemical Biology and Materials Science
The unique properties of sulfonyl fluorides will continue to drive innovation in chemical biology and materials science. nih.govresearchgate.net In chemical biology, this includes the development of more sophisticated chemical probes for studying protein-protein interactions and post-translational modifications. nih.gov In materials science, the use of SuFEx chemistry for the synthesis of novel polymers and for surface modification holds great promise. oup.comresearchgate.net
Integration with Advanced Analytical Techniques for Reaction Monitoring
The integration of advanced analytical techniques, such as high-throughput screening and real-time reaction monitoring, will accelerate the discovery of new SuFEx reactions and their applications. acs.org This will allow for the rapid optimization of reaction conditions and the identification of new catalysts and substrates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
